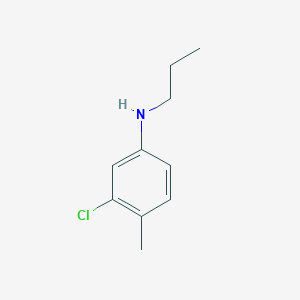

3-Chloro-4-methyl-N-propylaniline

Description

Contextualization of Aromatic Amines in Advanced Organic Synthesis and Chemical Research

Aromatic amines, including the aniline (B41778) family, are pivotal in the synthesis of a vast array of complex molecules. They serve as essential precursors for pharmaceuticals, agrochemicals, dyes, and polymers. rsc.orgresearchgate.net The amino group (-NH2) attached to the aromatic ring is highly activating, influencing the regioselectivity of electrophilic substitution reactions, typically directing incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com This property is fundamental to the strategic construction of specifically substituted aromatic systems.

The versatility of aromatic amines is further demonstrated by their role in the synthesis of heterocyclic compounds like benzothiazoles and cinnolines, as well as in the production of azo dyes through diazotization reactions. wisdomlib.org Their ability to participate in a wide range of chemical transformations, including N-alkylation, acylation, and diazotization, makes them indispensable tools for organic chemists. britannica.commdpi.com

Specific Research Relevance of 3-Chloro-4-methyl-N-propylaniline as a Model Compound and Synthetic Intermediate

This compound, a specific substituted aniline, serves as a valuable model compound and synthetic intermediate in various research and industrial applications. Its structure, featuring a chlorine atom, a methyl group, and an N-propyl group on the aniline framework, provides a unique combination of electronic and steric properties that are of interest for studying reaction mechanisms and structure-activity relationships.

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, it is a precursor for certain herbicides and other biologically active compounds. google.com The presence of the halogen and alkyl groups on the aromatic ring influences its reactivity and the properties of the final products.

The synthesis of this compound itself is a subject of research, with methods often starting from p-nitrotoluene. google.com A common synthetic route involves the chlorination of p-nitrotoluene to form 2-chloro-4-nitrotoluene (B140621), followed by a reduction step to yield 3-chloro-4-methylaniline (B146341). google.com Subsequent N-propylation would then produce the target compound. The efficiency and selectivity of these synthetic steps are crucial for industrial applications.

Below is a data table outlining some of the key physicochemical properties of the related compound, 3-Chloro-4-methylaniline, which is the immediate precursor to this compound.

| Property | Value |

| Molecular Formula | C7H8ClN |

| Molecular Weight | 141.60 g/mol |

| Boiling Point | 242.2 to 243.9 °C at 760 mmHg |

| Melting Point | 26.1 °C |

| Flash Point | 100 °C |

| pKa | 4.05 (conjugate acid) |

| Data sourced from PubChem CID 7255 nih.gov |

Historical Development and Contemporary Trends in Substituted Aniline Chemistry

The history of aniline chemistry dates back to the 19th century, with its initial isolation from indigo (B80030) by Otto Unverdorben in 1826. trc-leiden.nlwikipedia.org A pivotal moment came in 1856 when William Perkin's accidental discovery of mauveine, the first synthetic dye, from aniline, revolutionized the textile industry and laid the foundation for the modern synthetic dye industry. trc-leiden.nlpysanky.info This discovery spurred rapid growth in the field, leading to the development of a vast array of aniline-based dyes. pysanky.info

Early research focused on understanding the fundamental reactions of aniline, such as nitration, halogenation, and sulfonation. byjus.com The development of the Béchamp reduction process made large-scale production of aniline possible, further fueling industrial applications. trc-leiden.nl

Contemporary research in substituted aniline chemistry is driven by the need for more efficient, selective, and environmentally friendly synthetic methods. researchgate.net Key trends include:

Catalytic C-H Functionalization: Developing methods for the direct and regioselective introduction of substituents onto the aniline ring, which can simplify synthetic routes. nih.gov

Novel Coupling Reactions: The development of new catalytic systems, often involving transition metals, for the formation of C-N bonds to create N-substituted anilines. rsc.org

Green Chemistry Approaches: Utilizing more sustainable reagents and reaction conditions, such as one-pot syntheses and the use of less hazardous solvents. researchgate.net

Synthesis of Complex Molecules: Employing substituted anilines as key building blocks in the total synthesis of natural products and complex pharmaceutical agents. nih.gov

The synthesis of meta-substituted anilines, which are traditionally challenging to prepare due to the ortho- and para-directing nature of the amino group, is a particularly active area of research. rsc.orgnih.gov New methodologies are being explored to overcome this challenge and provide access to this important class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methyl-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7,12H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJSLNVLFPWDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Chloro 4 Methyl N Propylaniline Precursors and Analogs

Reaction Mechanisms of Electrophilic Aromatic Substitution on Anilines

Anilines are highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. byjus.com This activation directs incoming electrophiles to the ortho and para positions. The presence of other substituents, such as the chloro and methyl groups in 3-chloro-4-methylaniline (B146341) precursors, further influences the regioselectivity of these reactions.

Detailed Analysis of Chlorination Mechanisms (e.g., Nitrenium Ion Involvement, Wheland Complexes)

The chlorination of anilines can proceed through various mechanistic pathways. A common mechanism for electrophilic aromatic substitution involves the formation of a Wheland intermediate, also known as an arenium ion or sigma complex. researchgate.netwikipedia.org This intermediate is a cyclohexadienyl cation that is resonance-stabilized. wikipedia.org The reaction proceeds in two main steps: the initial attack of the electrophile by the aromatic ring, which is the slow, rate-determining step, followed by a fast deprotonation to restore aromaticity. masterorganicchemistry.com

In the case of chlorination of aniline (B41778), the electrophile (Cl+) attacks the electron-rich benzene (B151609) ring, leading to the formation of a Wheland complex. researchgate.net The stability of this intermediate dictates the orientation of the substitution. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to model the reaction mechanism of aniline chlorination, confirming that the orientation of chlorination depends on the stability of the Wheland intermediate. researchgate.net

Another potential, though less common, mechanistic pathway in the reactions of anilines involves the formation of nitrenium ions. These highly reactive intermediates can be generated from N-haloanilines and can play a role in certain electrophilic substitution reactions.

Regioselectivity and Steric/Electronic Influences in Halogenation

The regioselectivity of halogenation on substituted anilines is a delicate interplay of both electronic and steric effects. The amino group is a strong activating group and an ortho-, para-director. byjus.com The methyl group is also an activating, ortho-, para-directing group, while the chloro group is a deactivating but ortho-, para-directing group.

In a molecule like 3-chloro-4-methylaniline, the directing effects of the substituents must be considered collectively. The amino group will strongly direct incoming electrophiles to its ortho and para positions. However, one ortho position is blocked by the methyl group, and the other by the chloro group. The para position to the amino group is also occupied. Therefore, electrophilic substitution on 3-chloro-4-methylaniline itself is sterically hindered.

For a precursor like 4-methylaniline (p-toluidine), the amino group directs incoming electrophiles to the positions ortho to it. The methyl group also directs to its ortho and para positions. The position para to the amino group is blocked by the methyl group. Therefore, halogenation would be expected to occur at the positions ortho to the amino group. The presence of the methyl group can sterically hinder one of the ortho positions, potentially leading to a preference for the other.

Studies on the halogenation of anilines have shown that both steric and electronic factors control the regioselectivity. researchgate.net For instance, in the chlorination of unprotected anilines using copper(II) chloride in ionic liquids, high regioselectivity for the para-position is observed. beilstein-journals.orgnih.gov This is attributed to the electronic stabilization of the intermediate cation. beilstein-journals.org When the para position is blocked, as in the case of 4-substituted anilines, chlorination may not occur, indicating a strong electronic preference for para substitution. beilstein-journals.org

Mechanistic Pathways of N-Alkylation Reactions

N-alkylation is a fundamental process for synthesizing secondary and tertiary amines, including 3-Chloro-4-methyl-N-propylaniline. Various mechanistic pathways can be operative depending on the reagents and catalysts employed.

Hydrogen Borrowing Mechanism in Catalytic N-Alkylation

The "hydrogen borrowing" or "hydrogen autotransfer" mechanism is an atom-economical and environmentally benign method for the N-alkylation of amines with alcohols. nih.govtandfonline.comnih.gov This process is typically catalyzed by transition metal complexes, such as those based on iridium, ruthenium, or iron. nih.govtandfonline.com

The general catalytic cycle for the N-alkylation of an amine with an alcohol via the hydrogen borrowing mechanism can be described as follows:

Oxidation of the Alcohol: The metal catalyst first abstracts a hydrogen atom from the alcohol, oxidizing it to the corresponding aldehyde or ketone. The catalyst is transiently reduced.

Condensation: The in situ generated carbonyl compound reacts with the amine to form an imine (or enamine) intermediate with the elimination of water.

Reduction of the Imine: The metal hydride species then transfers the "borrowed" hydrogen to the imine, reducing it to the N-alkylated amine and regenerating the active catalyst.

Kinetic studies and spectroscopic analyses have provided evidence for the formation of metal hydride and carbonyl intermediates, supporting this proposed mechanism. nih.gov

Role of Lewis Acid Catalysis in Amine Alkylation

Lewis acids can also catalyze the N-alkylation of amines with alcohols. In this approach, the Lewis acid activates the alcohol by coordinating to the hydroxyl group, making it a better leaving group. researchgate.net

A plausible mechanism for the Lewis acid-catalyzed N-alkylation of an amine with an alcohol involves:

Activation of the Alcohol: The Lewis acid (e.g., AlCl3) coordinates to the oxygen atom of the alcohol, enhancing the polarization of the C-O bond. researchgate.net

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbon atom of the activated alcohol.

Deprotonation: A subsequent deprotonation step yields the N-alkylated amine and regenerates the Lewis acid catalyst.

This method has been successfully applied to the N-alkylation of both aromatic and aliphatic amines with various alcohols. researchgate.net Mechanistic investigations in some cases have suggested the possibility of a carbocationic pathway rather than a direct reductive amination. rsc.org

Mechanisms of Other Key Transformations Relevant to the Compound

Precursors to this compound, such as 3-chloro-4-methylaniline, can be synthesized through various reactions, including the reduction of the corresponding nitro compound. 3-Chloro-4-methylnitrobenzene can be reduced to 3-chloro-4-methylaniline using methods like catalytic hydrogenation or reduction with sodium sulfide (B99878). guidechem.com

The Sandmeyer reaction is another relevant transformation. For instance, 2-chloro-4-aminotoluene has been used to prepare 2-chloro-4-cyanotoluene via a Sandmeyer reaction with cuprous cyanide. chemicalbook.comottokemi.com The mechanism of the Sandmeyer reaction involves the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed displacement of the diazonium group with a nucleophile.

Below is a table summarizing the key mechanistic concepts discussed:

| Reaction Type | Key Mechanistic Feature | Intermediate Species | Influencing Factors |

| Electrophilic Aromatic Substitution (Chlorination) | Formation of a resonance-stabilized carbocation | Wheland Complex (Arenium Ion) | Electronic effects of substituents, Steric hindrance |

| Catalytic N-Alkylation | Transfer of hydrogen from the alcohol to the imine | Metal hydride, Imine | Nature of the metal catalyst, Reaction conditions |

| Lewis Acid-Catalyzed N-Alkylation | Activation of the alcohol by the Lewis acid | Lewis acid-alcohol adduct, Carbocation (in some cases) | Strength of the Lewis acid, Substrate reactivity |

Acylation Processes and Their Mechanistic Implications

Acylation of amines is a fundamental reaction in organic synthesis. The mechanism of acylation involving aniline derivatives can proceed through different pathways depending on the acylating agent and reaction conditions. One notable method involves the use of malonic acid as a precursor to a reactive ketene intermediate, which then acylates the target amine. This process has been shown to be highly efficient for a variety of peptides and non-peptidic molecules. nih.gov

A detailed mechanistic study on malonic acid-mediated acylation revealed that the reaction proceeds effectively under specific conditions. Optimal results were achieved using uronium-based coupling agents, DIPEA as a base, and solvents like DMF, DMSO, or NMP. The reaction is favorable at a temperature of 20°C and a pH range of 8-12, with a short preactivation time of 5 minutes under an inert atmosphere. nih.gov The formation of the ketene from different malonic acid precursors has been characterized by in situ ¹H-NMR. nih.gov

Further investigations using Density Functional Theory (DFT) support a kinetically favorable concerted mechanism for the formation of carbon dioxide and the ketene, which ultimately leads to the thermodynamically stable acylated product. nih.gov The versatility of this method is highlighted by its successful application to a wide range of molecules, irrespective of their structural complexity or conformation. nih.gov

Table 1: Optimal Conditions for Malonic Acid-Mediated Acylation

| Parameter | Optimal Condition |

| Coupling Agents | Uronium-based |

| Base | DIPEA |

| Solvents | DMF/DMSO/NMP |

| Temperature | 20°C |

| pH | 8-12 |

| Preactivation Time | 5 minutes (inert atmosphere) |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

Diazotization is a process that converts a primary aromatic amine into a diazonium salt, a versatile intermediate in organic synthesis. byjus.com This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. youtube.commasterorganicchemistry.com The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid under acidic conditions. youtube.combyjus.com The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine after deprotonation. byjus.com Subsequent protonation and dehydration steps lead to the formation of the aryl diazonium ion. byjus.comyoutube.com

The rate of diazotization is influenced by the basicity of the aniline. Studies on substituted anilines have shown that the rate constant for the N-nitrosation step increases with the pKa of the amine, eventually approaching the diffusion-controlled limit for highly basic anilines. rsc.org For anilines with electron-withdrawing groups, the reaction can occur in two distinct parts, suggesting the initial formation of a reactive N-nitroso intermediate followed by its tautomerization. rsc.org

Diazonium salts are valuable intermediates for a variety of transformations, most notably the Sandmeyer reaction. wikipedia.org This reaction allows for the replacement of the diazonium group with a halide (Cl, Br), cyanide, or hydroxyl group, typically using a copper(I) salt as a catalyst. masterorganicchemistry.comwikipedia.org The mechanism of the Sandmeyer reaction is believed to proceed through a free radical pathway. byjus.comwikipedia.org It involves a single electron transfer from the copper(I) catalyst to the diazonium ion, resulting in the formation of an aryl radical and the release of nitrogen gas. byjus.comwikipedia.orgchemistry-reaction.com This aryl radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst. byjus.comchemistry-reaction.com The detection of biaryl byproducts supports the radical nature of this mechanism. wikipedia.org

Oxidative Dealkylation Mechanisms of Substituted Anilines

Oxidative N-dealkylation is a significant metabolic pathway for many amine-containing compounds and a synthetically relevant transformation. mdpi.comnih.gov This process involves the removal of an alkyl group from a nitrogen atom. The mechanism of N-dealkylation of N,N-dialkylanilines has been a subject of considerable investigation, with evidence pointing towards a one-electron oxidation pathway in many cases. nih.gov

Studies involving cytochrome P450 enzymes, which are known to catalyze N-dealkylation reactions, have provided significant mechanistic insights. nih.gov The reaction is initiated by the transfer of a single electron from the nitrogen atom of the aniline to the active oxidant of the enzyme, forming an aminium radical cation. nih.govwashington.edu This is followed by the abstraction of a proton from the α-carbon of the alkyl group, leading to the formation of a carbon-centered radical. Subsequent steps result in the formation of an unstable carbinolamine intermediate which then decomposes to the dealkylated amine and an aldehyde or ketone. nih.govsemanticscholar.orgrsc.org

Kinetic isotope effect studies have been instrumental in elucidating these mechanisms. For the N-dealkylation of a series of 4-substituted N,N-dimethylanilines catalyzed by P450 2B1, no continuous trend was observed for an increase in isotope effects with the electronic parameters of the para-substituents. nih.gov However, a larger isotope effect with a 4-nitro substituent suggested a potential shift in the mechanism towards either a reversible electron transfer step preceding deprotonation or a hydrogen atom abstraction mechanism. nih.gov In contrast, with horseradish peroxidase, another enzyme capable of N-dealkylation, the trend is towards lower isotope effects with electron-withdrawing para substituents. nih.gov

Theoretical studies using density functional theory (DFT) on the N-dealkylation of N-cyclopropyl-N-methylaniline have further illuminated the process. These calculations indicate that the initial Cα–H hydroxylation to form a carbinolamine is the rate-limiting step and proceeds via a hydrogen atom transfer (HAT) mechanism. rsc.org The decomposition of the carbinolamine to the final products is described as a water-assisted proton-transfer process in a non-enzymatic environment. rsc.org

Computational and Theoretical Chemistry Studies on 3 Chloro 4 Methyl N Propylaniline and Substituted Anilines

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for elucidating the mechanisms of chemical reactions involving aniline (B41778) and its derivatives. By providing detailed insights into the electronic structure and energetics of reactants, transition states, and products, DFT enables a comprehensive understanding of reaction pathways.

Transition State Analysis and Potential Energy Surfaces for Aniline Reactions

The study of reaction mechanisms heavily relies on the characterization of transition states and the mapping of potential energy surfaces (PES). DFT calculations are instrumental in locating the transition state structures, which are first-order saddle points on the PES, and in calculating their corresponding activation energies. This information is crucial for predicting the feasibility and rate of a reaction. For aniline reactions, such as electrophilic substitution or N-alkylation, DFT can model the intricate bond-making and bond-breaking processes that occur. nih.govnih.gov The analysis of the vibrational frequencies of the transition state structure, which should have exactly one imaginary frequency corresponding to the reaction coordinate, confirms the nature of the transition state. nih.gov

The multidimensional potential energy surface for a molecule, in principle, allows for the calculation of molecular structure and the estimation of chemical reactivity. colostate.edu Computational algorithms, often integrated within DFT software packages, can generate the form of the surface in regions not easily accessible by experimental methods. colostate.edu For substituted anilines, the PES can be complex due to the conformational flexibility of the amino group and any alkyl substituents. colostate.edu

Energetic Profiles of Chlorination and N-Alkylation Pathways

DFT calculations can provide detailed energetic profiles for specific reactions of substituted anilines, such as chlorination and N-alkylation. These profiles map the energy of the system along the reaction coordinate, highlighting the energies of intermediates and transition states.

Chlorination: The electrophilic chlorination of anilines can proceed through various pathways. DFT studies on the chlorination of aniline have shown that the reaction mechanism can be theoretically modeled to be consistent with experimental observations. researchgate.net The energetic profile for the chlorination of N-tosyl aniline using a PIFA/AlCl₃ system, for instance, has been calculated using DFT, revealing the activation energies of the rate-determining steps. researchgate.net For 3-Chloro-4-methyl-N-propylaniline, the existing chloro and methyl substituents on the aromatic ring will influence the regioselectivity and the energy barrier of further chlorination. The electron-donating methyl group and the electron-withdrawing chloro group will have competing effects on the activation of the aromatic ring.

N-Alkylation: N-alkylation of anilines is a fundamental transformation in organic synthesis. rsc.org DFT can be used to investigate the reaction mechanism, including the role of catalysts and the effect of substituents on the aniline ring. For this compound, N-alkylation would involve the reaction of the secondary amine with an alkylating agent. DFT calculations could predict the transition state structure and the activation energy for this process, providing insights into the reaction kinetics. The electronic nature of the substituents on the aniline ring would affect the nucleophilicity of the nitrogen atom and thus the reaction rate. psu.edu

Below is a hypothetical energetic profile for the N-propylation of 3-chloro-4-methylaniline (B146341) to form this compound, based on general principles of N-alkylation reactions.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 3-chloro-4-methylaniline + Propyl halide | 0 |

| Transition State 1 | [N-C bond formation] | +25 |

| Intermediate | [Protonated this compound] | -5 |

| Transition State 2 | [Deprotonation] | +10 |

| Products | This compound + HX | -15 |

Quantum Chemical Descriptors and Electronic Structure Analysis

Quantum chemical descriptors derived from DFT calculations provide a quantitative basis for understanding and predicting the chemical behavior of molecules. These descriptors are rooted in the electronic structure of the molecule and can be correlated with experimental observables. arxiv.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduwikipedia.org The energies and spatial distributions of these orbitals are key to understanding how a molecule will interact with other species. ucsb.edu

For a nucleophile like this compound, the HOMO is of primary importance as its electrons are the most available to participate in a reaction. ucsb.edu Conversely, in a reaction where it acts as an electrophile, the LUMO would be the key orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline | -5.20 | 0.50 | 5.70 |

| 4-Methylaniline | -5.05 | 0.55 | 5.60 |

| 3-Chloroaniline (B41212) | -5.45 | 0.30 | 5.75 |

| 3-Chloro-4-methylaniline | -5.30 | 0.35 | 5.65 |

| This compound | -5.25 | 0.40 | 5.65 |

Electronic Properties and Substituent Effects on Aromatic Systems

Substituents on the benzene (B151609) ring of aniline profoundly alter its electronic properties. acs.org These effects can be broadly categorized as inductive and resonance effects. The chloro group in this compound exerts an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The methyl group has an electron-donating inductive effect (+I) and a hyperconjugative effect. The N-propyl group is also electron-donating.

These substituent effects influence various molecular properties, including:

Dipole Moment: The vector sum of individual bond dipoles, which is affected by the electron-donating and -withdrawing nature of the substituents.

Ionization Potential (IP): The energy required to remove an electron. Electron-donating groups generally decrease the IP, while electron-withdrawing groups increase it. acs.org

Electron Affinity (EA): The energy released when an electron is added. Electron-withdrawing groups increase the EA.

Computational Insights into Molecular Basicity of Anilines

The basicity of anilines is a key chemical property that is significantly influenced by substituents on the aromatic ring. libretexts.orglibretexts.org Aniline itself is a much weaker base than aliphatic amines because the lone pair on the nitrogen atom is delocalized into the aromatic π-system, making it less available for protonation. libretexts.orglibretexts.org

Computational methods, particularly DFT, can provide accurate predictions of the gas-phase basicity and pKa values of substituted anilines. afit.eduresearchgate.net These calculations typically involve determining the Gibbs free energy change for the protonation reaction. researchgate.net

For this compound, the following substituent effects on basicity are expected:

Chloro Group: The electron-withdrawing inductive effect of the chlorine at the meta position will decrease the electron density on the nitrogen, thereby reducing the basicity compared to aniline. ncert.nic.in

Methyl Group: The electron-donating effect of the methyl group at the para position will increase the electron density on the nitrogen, increasing the basicity. ncert.nic.in

N-Propyl Group: The electron-donating inductive effect of the propyl group on the nitrogen will increase the electron density directly on the nitrogen atom, leading to a significant increase in basicity compared to the corresponding primary aniline.

The net effect on the basicity of this compound will be a combination of these factors. It is expected to be more basic than 3-chloro-4-methylaniline due to the N-alkylation.

| Compound | Predicted pKa |

|---|---|

| Anilinium ion | 4.6 |

| 4-Methylanilinium ion | 5.1 |

| 3-Chloroanilinium ion | 3.5 |

| 3-Chloro-4-methylanilinium ion | 4.0 |

| 3-Chloro-4-methyl-N-propylanilinium ion | 4.8 |

Chemical Transformations and Advanced Applications of 3 Chloro 4 Methyl N Propylaniline As a Synthetic Intermediate

Derivatization Reactions at the Amine Nitrogen

The secondary amine functionality of 3-chloro-4-methyl-N-propylaniline is a key site for a variety of chemical modifications, enabling the introduction of diverse functional groups and the strategic manipulation of its reactivity in multi-step syntheses.

Acylation Reactions and Protective Group Strategies in Multi-step Synthesis

The nitrogen atom of this compound can readily undergo acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding N-acyl derivatives. google.comnih.govunb.ca This reaction is fundamental in organic synthesis, not only for the introduction of a carbonyl moiety but also as a protective group strategy. utsouthwestern.eduresearchgate.netchemicalbook.comrsc.org By converting the amine to an amide, its nucleophilicity and reactivity are significantly reduced. This allows for selective reactions to occur at other positions of the molecule, particularly on the aromatic ring, without interference from the otherwise reactive amino group. utsouthwestern.edu

A common acylating agent is acetyl chloride, which would convert this compound to N-(3-chloro-4-methylphenyl)-N-propylacetamide. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting acetamide (B32628) can then undergo further transformations, after which the acetyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the secondary amine. This protective group strategy is crucial in multi-step syntheses to ensure regioselectivity and avoid unwanted side reactions. utsouthwestern.edu

Formylation, the introduction of a formyl group (-CHO), is another important acylation reaction. N-formylation of secondary amines like N-methylaniline can be achieved using carbon dioxide and hydrosilanes with a suitable catalyst. chemicalbook.comnih.gov Similar methods could be applied to this compound to yield N-(3-chloro-4-methylphenyl)-N-propylformamide. Formylation can also be accomplished using formic acid under various conditions. bldpharm.com

Further Alkylation or Functionalization of the N-Propyl Group

While the primary focus is often on the aromatic ring and the amine nitrogen, the N-propyl group itself can be a site for further functionalization, although this is less common. One potential transformation is N-dealkylation, which involves the removal of the propyl group to yield the corresponding primary amine, 3-chloro-4-methylaniline (B146341). google.comijirset.com This can be achieved through various chemical methods, often involving reagents like chloroformates. google.com Theoretical studies on the N-dealkylation of similar compounds, such as N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450, provide insight into the mechanistic pathways of such transformations. researchgate.net

Reactions Involving the Aromatic Ring

The substituted benzene (B151609) ring of this compound is amenable to a variety of electrophilic substitution and modification reactions, allowing for the introduction of additional functional groups that are key to the synthesis of more complex molecules.

Electrophilic Substitutions (e.g., Nitration, Sulfonation, Further Halogenation)

The directing effects of the substituents on the aromatic ring of this compound play a crucial role in determining the regioselectivity of electrophilic substitution reactions. The N-propylamino group is a strongly activating, ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing, while the chlorine atom is deactivating but ortho-, para-directing.

Nitration: The nitration of N-alkylanilines can be complex, often leading to a mixture of products and potential oxidation. wikipedia.org To control the reaction, the amino group is typically first acylated to form an amide. The resulting N-acyl group is still an ortho-, para-director but is less activating than the free amino group, which can help to prevent over-nitration and side reactions. Nitration of the acylated derivative of this compound would be expected to introduce a nitro group onto the aromatic ring, with the position of substitution influenced by the combined directing effects of the existing groups.

Sulfonation: The sulfonation of N-alkylanilines using oleum (B3057394) (fuming sulfuric acid) is known to produce a mixture of para- and meta-isomeric sulfonic acids. nih.gov A study on the sulfonation of N-aryl sulfamates has shown a rearrangement to para-sulfonyl anilines, suggesting another route to introduce a sulfonic acid group. wikipedia.orgnih.govsynarchive.com For this compound, sulfonation would likely introduce a sulfonic acid group at one of the available positions on the ring, guided by the existing substituents.

Further Halogenation: The aromatic ring can undergo further halogenation, such as chlorination or bromination. The regioselectivity of these reactions on unprotected anilines can be controlled under mild conditions using copper halides in ionic liquids, often favoring para-substitution. researchgate.netnih.gov In the case of this compound, further halogenation would introduce another halogen atom onto the aromatic ring, with the position dictated by the electronic and steric effects of the substituents.

Diazotization and Subsequent Transformations for Aryl Group Modifications

Diazotization is a powerful transformation for aromatic amines, converting the amino group into a diazonium salt, which is an excellent leaving group and can be replaced by a wide variety of substituents. nih.govorganic-chemistry.orgbohrium.commasterorganicchemistry.comsigmaaldrich.comuni.lunih.gov While primary aromatic amines are most commonly used for this reaction, secondary aromatic amines can also undergo diazotization to form N-nitrosoamines, which can then be rearranged or further reacted. bohrium.com

The diazonium salt derived from the corresponding primary amine, 3-chloro-4-methylaniline, is a key intermediate. This diazonium salt can then undergo a variety of transformations, including the Sandmeyer reaction, to introduce chloro, bromo, or cyano groups. nih.govnih.govmasterorganicchemistry.comsigmaaldrich.com It can also be used to synthesize azo dyes through coupling reactions with activated aromatic compounds like phenols or other anilines. utsouthwestern.eduresearchgate.netnih.govmdpi.comgoogle.com

Role as a Building Block in the Synthesis of Complex Organic Molecules

3-Chloro-4-methylaniline, the parent primary amine of the title compound, is a well-established intermediate in the production of various commercial products, highlighting the industrial importance of this chemical scaffold.

One of the most significant applications is in the synthesis of the herbicide Chlorotoluron . organic-chemistry.orgnih.gov Chlorotoluron is a substituted urea (B33335) herbicide used to control broadleaf and grassy weeds in cereal crops. The synthesis involves the reaction of 3-chloro-4-methylphenyl isocyanate with dimethylamine. The isocyanate is prepared from 3-chloro-4-methylaniline.

Furthermore, 3-chloro-4-methylaniline is a key precursor for the production of Pigment Red 112 , also known as "2B-Acid". organic-chemistry.orgnih.gov This is accomplished by diazotization of 3-chloro-4-methylaniline and subsequent coupling with 3-hydroxy-2-naphthoic acid. This demonstrates the utility of this scaffold in the synthesis of azo dyes. utsouthwestern.eduresearchgate.netnih.govmdpi.comgoogle.com

While direct examples of the use of this compound in the synthesis of other specific complex molecules are less documented in readily available literature, its derivatization potential suggests its utility as a versatile intermediate for creating analogues of known bioactive molecules in pharmaceutical and agrochemical research. ijirset.com The introduction of the N-propyl group can modulate the lipophilicity and other physicochemical properties of the final product, potentially leading to improved efficacy or other desirable characteristics.

Precursor for Heterocyclic Compounds (e.g., Cinnoline (B1195905), Benzothiazole (B30560) Derivatives)

While specific documented syntheses of cinnoline and benzothiazole derivatives using this compound are not extensively reported in the literature, the general synthetic pathways for these heterocycles heavily rely on substituted anilines as key starting materials.

Cinnoline Derivatives: The synthesis of the cinnoline ring system, a benzo-fused pyridazine, often proceeds through the cyclization of appropriate aniline (B41778) derivatives. thieme-connect.de A common method involves the diazotization of an ortho-substituted aniline. For instance, an aniline with a vinyl or other suitable side chain at the ortho position can be converted to a diazonium salt, which then undergoes intramolecular cyclization to form the cinnoline core. researchgate.net The specific substituents on the aniline ring, such as the chloro and methyl groups in this compound, would be incorporated into the final cinnoline structure, thereby influencing its chemical properties and potential biological activity.

Benzothiazole Derivatives: The synthesis of benzothiazoles, which contain a benzene ring fused to a thiazole (B1198619) ring, frequently involves the condensation of a 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives. mdpi.com Aniline derivatives like this compound can be considered precursors to the necessary 2-aminothiophenol intermediates. The presence of substituents on the aniline ring is crucial for producing a range of benzothiazole derivatives with diverse properties. nih.gov For example, the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine can yield substituted 2-aminobenzothiazoles, which are themselves versatile intermediates. derpharmachemica.compsu.edu

Intermediate in the Production of Dyes, Agrochemicals, and Specialized Polymers

The utility of this compound as an intermediate is strongly suggested by the established applications of its parent compound, 3-chloro-4-methylaniline.

Dyes: Anilines are foundational in the dye industry, particularly for the production of azo dyes. These dyes are synthesized through the coupling of a diazonium salt with an electron-rich aromatic compound. libretexts.org The parent compound, 3-chloro-4-methylaniline, is a known intermediate in the manufacture of organic pigments. reformchem.comgoogle.com The N-propylation to form this compound would modify the electronic properties of the aniline, which in turn would alter the color and fastness properties of any resulting azo dye. The N-propyl group generally enhances the solubility of the dye in less polar media.

Agrochemicals: There is a strong precedent for the use of this chemical's scaffold in agriculture. 3-chloro-4-methylaniline is a key intermediate in the synthesis of the herbicide chlorotoluron. reformchem.comgoogle.com This indicates that N-alkylaniline derivatives, including this compound, are valuable synthons for creating new, potentially more potent or selective, agrochemicals. The specific combination of substituents can be tailored to optimize the biological activity and environmental profile of the final product.

Specialized Polymers: Anilines are the monomers for producing polyaniline, a well-known conducting polymer. The properties of polyaniline can be finely tuned by introducing substituents onto the aniline ring. The chloro, methyl, and N-propyl groups on this compound would influence the polymerization process and the resulting polymer's conductivity, solubility, and processing characteristics.

Table 1: Potential Applications Based on the Parent Compound, 3-Chloro-4-methylaniline

| Application Area | Parent Compound Use | Potential Role of this compound |

| Agrochemicals | Intermediate for the herbicide chlorotoluron. reformchem.comgoogle.com | Building block for novel herbicides or pesticides with modified properties. |

| Dyes | Precursor for organic pigments (e.g., 2B acid). reformchem.comgoogle.com | Intermediate for azo dyes with altered color and solubility characteristics. |

| Pharmaceuticals | Starting material for various drug syntheses. google.com | Precursor for new pharmacologically active compounds. |

Applications in Material Science and Combinatorial Chemistry Libraries

Material Science: Substituted anilines are important in the development of advanced materials. They are used in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals. eurekalert.org The specific arrangement of substituents on the aromatic ring is critical for determining the material's electronic and optical properties. The unique substitution pattern of this compound makes it a candidate for creating novel materials with tailored characteristics.

Combinatorial Chemistry: Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for high-throughput screening in drug discovery and materials science. slideshare.net Substituted anilines are excellent building blocks for these libraries due to their reactivity and the ability to introduce a wide range of functional groups. This compound, with its distinct electronic and steric profile, would be a valuable addition to a library of building blocks, allowing for the creation of unique molecular structures for biological or material screening.

Comparative Reactivity and Transformation of Analogous Chloro-Methyl-N-Alkylanilines

The reactivity of this compound is governed by the interplay of its three substituents: the N-propyl group, the methyl group, and the chlorine atom.

N-Propyl Group: As an N-alkyl group, it is electron-donating through induction, which activates the aromatic ring towards electrophilic substitution. It also introduces steric bulk around the nitrogen atom, which can influence the regioselectivity of reactions.

Methyl Group (-CH3): This is also an electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions relative to itself.

The combination of these effects makes the aromatic ring of this compound highly nucleophilic, though slightly less so than an analogue without the deactivating chloro group. The positions ortho and para to the activating N-propylanilino group are strongly activated. However, considering the substitution pattern, the most likely positions for electrophilic attack are those ortho to the amino group, which are also meta and ortho to the chloro and methyl groups, respectively.

Table 2: Comparative Reactivity of this compound and Its Analogues

| Compound | Key Substituent Differences | Expected Impact on Reactivity (Compared to this compound) |

| 3-Chloro-4-methylaniline | Lacks the N-propyl group. | Less basic and less sterically hindered at the nitrogen. The aromatic ring is slightly less activated. |

| 4-Methyl-N-propylaniline | Lacks the chloro group. | More reactive towards electrophilic aromatic substitution due to the absence of the deactivating chloro group. |

| 3-Chloro-N-propylaniline | Lacks the methyl group. | Less reactive towards electrophilic substitution due to the absence of the activating methyl group. |

| N-Propylaniline | Lacks both chloro and methyl groups. | Reactivity is intermediate. The directing effects of the chloro and methyl groups are absent, leading to different product distributions in substitution reactions. |

| 3-Chloro-4-methyl-N-methylaniline | Has an N-methyl instead of an N-propyl group. | Slightly more reactive due to lower steric hindrance from the smaller methyl group. Basicity is comparable. |

Environmental and Chemical Degradation Pathways

Microbial and Chemical Degradation Mechanisms of Substituted Aniline (B41778) Derivatives

The degradation of substituted anilines in the environment is primarily driven by microbial activity, although chemical processes can also play a role. Bacteria have evolved diverse metabolic pathways to utilize aniline and its derivatives as sources of carbon, nitrogen, and energy. nih.govnih.gov

Microbial degradation of chloroanilines and methylanilines often begins with an oxidative attack on the aromatic ring. nih.gov For instance, the degradation of 2-methylaniline by Rhodococcus rhodochrous proceeds through the formation of 3-methylcatechol, which is then susceptible to ring cleavage. nih.gov Similarly, the degradation of chloroanilines frequently involves the formation of corresponding chlorocatechols, which are further metabolized via ortho- or meta-cleavage pathways. nih.gov For example, Brevundimonas diminuta degrades 3-chloroaniline (B41212) and 4-chloroaniline (B138754) via the ortho-cleavage pathway, leading to intermediates like 4-chloropyrocatechol and 3-chloromuconic acid. nih.gov

In anaerobic environments, the degradation of aniline can be initiated by carboxylation, as observed in the sulfate-reducing bacterium Desulfatiglans anilini, which converts aniline to 4-aminobenzoate (B8803810) via a phenylphosphoamidate intermediate. nih.gov

From a chemical standpoint, N-dealkylation, the removal of an N-alkyl group, is a significant transformation for N-alkylanilines. nih.govresearchgate.net This can occur through various chemical methods, including reactions with chloroformates. nih.gov Additionally, catalyst-free N-dealkylation of aniline derivatives in water has been demonstrated using high-frequency ultrasound, which induces thermal cracking of the N-C bond at the interface of cavitation bubbles. rsc.org

The table below summarizes key microbial strains and their mechanisms for degrading related aniline derivatives.

| Microorganism | Substrate(s) | Degradation Mechanism/Pathway | Key Enzymes |

| Pseudomonas cepacia strain CMA1 | 3-Chloro-4-methylaniline (B146341) | Utilized as a sole source of carbon and energy, leading to the liberation of ammonium (B1175870) and chloride. nih.gov | Not specified |

| Rhodococcus rhodochrous strain CTM | 2-Methylaniline, 3-Chloro-2-methylaniline | Co-metabolized via 3-methylcatechol, followed by meta-cleavage. nih.gov | Catechol 2,3-dioxygenase nih.gov |

| Acinetobacter baylyi GFJ2 | 3,4-Dichloroaniline (B118046) | Initial dehalogenation to 4-chloroaniline, followed by dioxygenation to 4-chlorocatechol (B124253) and subsequent ortho-ring cleavage. nih.gov | Not specified |

| Delftia sp. AN3 | Aniline | Degradation via catechol, which is then cleaved. nih.gov | Aniline dioxygenase, Catechol 2,3-dioxygenase nih.gov |

| Comamonas testosteroni, Delftia acidovorans | Aniline, 3-Chloroaniline | Capable of metabolizing both compounds, with plasmid-encoded enzymes for oxidative deamination of aniline. sciepub.comsciepub.com | Not specified |

Dealkylation and Dechlorination Processes in Environmental Contexts

Dealkylation:

N-dealkylation is a crucial initial step in the degradation of N-alkylanilines. This process involves the cleavage of the bond between the nitrogen atom and the alkyl group. nih.gov Environmentally, this can be mediated by microbial enzymes. While direct evidence for microbial dealkylation of 3-Chloro-4-methyl-N-propylaniline is not available, the degradation of other N-alkylated compounds provides insights. For instance, the degradation of the herbicide alachlor, a chloroacetanilide, involves C-dealkylation. nih.gov

Chemical N-dealkylation can also occur under specific environmental conditions. For example, tert-butyl nitrite (B80452) has been shown to promote the N-dealkylation of N-alkyl anilines under metal-free and acid-free conditions. rsc.org

Dechlorination:

Dechlorination, the removal of chlorine atoms from the aromatic ring, is a critical step in the detoxification of chlorinated anilines. This process can occur under both aerobic and anaerobic conditions.

Under anaerobic conditions, reductive dechlorination is a significant pathway. nih.govbyu.edu For example, the degradation of 2-chloroaniline (B154045) by an enriched bacterial consortium was enhanced by the presence of a 2-aminoanthraquinone-graphene oxide composite, which facilitated electron transfer. nih.gov In some cases, dechlorination can be the initial step in the degradation cascade. For instance, the degradation of 3,4-dichloroaniline by Acinetobacter baylyi GFJ2 begins with dehalogenation to form 4-chloroaniline. nih.gov

The following table outlines the processes of dealkylation and dechlorination for related aniline compounds.

| Process | Compound Type | Conditions | Description |

| N-Dealkylation | N-Alkyl Anilines | Chemical/Microbial | Cleavage of the N-alkyl bond, a key step in the metabolism of xenobiotics. nih.govresearchgate.net |

| N-Dealkylation | Aniline Derivatives | Chemical (Ultrasound) | Catalyst-free N-dealkylation in water induced by high-frequency ultrasound. rsc.org |

| Dechlorination | Chloroanilines | Anaerobic | Reductive removal of chlorine, often facilitated by microbial consortia. nih.gov |

| Dechlorination | 3,4-Dichloroaniline | Aerobic | Initial dehalogenation to a less chlorinated aniline derivative. nih.gov |

Identification and Fate of Degradation Intermediates

The degradation of substituted anilines proceeds through a series of intermediate compounds, the nature of which depends on the specific degradation pathway. The identification of these intermediates is crucial for understanding the complete environmental fate of the parent compound.

For chloroanilines, degradation pathways often converge on the formation of chlorocatechols. nih.gov These chlorocatechols are then subject to ring cleavage, either through an ortho or meta pathway, leading to the formation of aliphatic acids that can be further mineralized to carbon dioxide and water. nih.gov For example, the degradation of 2-chloroaniline can produce hexanoic acid before complete mineralization. nih.gov

In the case of aniline degradation under anaerobic conditions by Desulfatiglans anilini, phenylphosphoamidate and 4-aminobenzoate have been identified as key intermediates. nih.gov

The degradation of 3,4-dichloroaniline by Acinetobacter baylyi GFJ2 was found to proceed through 4-chloroaniline and subsequently 4-chlorocatechol before ring cleavage. nih.gov Under different anaerobic conditions, Rhodococcus sp. has been observed to transform 3,4-dichloroaniline into 3,4-dichloroacetanilide and 3,4-dichloro-N-(3,4-dichlorophenyl) benzamide. nih.gov

The ultimate fate of these intermediates is typically further degradation and mineralization by a diverse microbial community. However, some intermediates may be more persistent or toxic than the parent compound, leading to the accumulation of dead-end metabolites in some cases. nih.gov

The table below lists some of the identified degradation intermediates for related aniline compounds.

| Parent Compound | Degradation Intermediate(s) | Degradation Pathway/Conditions |

| Aniline | Phenylphosphoamidate, 4-Aminobenzoate | Anaerobic degradation by Desulfatiglans anilini. nih.gov |

| 2-Chloroaniline | Hexanoic acid | Anaerobic degradation. nih.gov |

| 3,4-Dichloroaniline | 4-Chloroaniline, 4-Chlorocatechol | Aerobic degradation by Acinetobacter baylyi GFJ2. nih.gov |

| 3,4-Dichloroaniline | 3,4-Dichloroacetanilide, 3,4-Dichloro-N-(3,4-dichlorophenyl) benzamide | Anaerobic transformation by Rhodococcus sp. nih.gov |

| 2-Methylaniline | 3-Methylcatechol | Co-metabolism by Rhodococcus rhodochrous. nih.gov |

| 3-Chloroaniline, 4-Chloroaniline | 4-Chloropyrocatechol, 3-Chloromuconic acid, Maleylacetic acid, 3-Ketoadipic acid | Aerobic degradation via ortho-cleavage pathway by Brevundimonas diminuta. nih.gov |

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods in Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the characterization of 3-Chloro-4-methyl-N-propylaniline, providing detailed information about its atomic and molecular structure, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its ¹H and ¹³C nuclei, one can map out the complete carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the N-H proton, and the protons of the N-propyl and C-methyl groups. The chemical shifts are influenced by the electronic effects of the chloro, amino, and methyl substituents on the benzene (B151609) ring. For instance, protons on carbons bonded to electronegative atoms like nitrogen are shifted downfield. youtube.com Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, which helps to establish connectivity, following the n+1 rule. youtube.comdocbrown.info The signal for the N-H proton is often a broad singlet and its chemical shift can vary depending on solvent and concentration. youtube.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show ten distinct signals corresponding to the seven carbons of the substituted aniline (B41778) core and the three carbons of the propyl group. The chemical shifts are highly dependent on the electronic environment, with carbons attached to the electronegative chlorine and nitrogen atoms appearing at lower fields.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shifts (ppm)| Assignment | Predicted Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic-H (C2-H) | ~7.0 - 7.2 | d (doublet) | 1H |

| Aromatic-H (C5-H) | ~6.6 - 6.8 | dd (doublet of doublets) | 1H |

| Aromatic-H (C6-H) | ~6.5 - 6.7 | d (doublet) | 1H |

| N-H | ~3.5 - 4.5 | br s (broad singlet) | 1H |

| N-CH₂ -CH₂-CH₃ | ~2.9 - 3.1 | t (triplet) | 2H |

| Ring-CH₃ | ~2.2 - 2.4 | s (singlet) | 3H |

| N-CH₂-CH₂ -CH₃ | ~1.5 - 1.7 | m (multiplet) | 2H |

| N-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | t (triplet) | 3H |

Note: Predicted values are based on data for 3-chloro-4-methylaniline (B146341) and general values for N-propyl groups. docbrown.infochemicalbook.com Actual values may vary based on solvent and experimental conditions.

¹³C NMR Predicted Chemical Shifts (ppm)

| Assignment | Predicted Shift (ppm) |

|---|---|

| C4 (C-CH₃) | ~145 - 147 |

| C1 (C-N) | ~143 - 145 |

| C3 (C-Cl) | ~130 - 132 |

| C2 | ~128 - 130 |

| C5 | ~115 - 117 |

| C6 | ~113 - 115 |

| N-C H₂-CH₂-CH₃ | ~45 - 47 |

| N-CH₂-C H₂-CH₃ | ~22 - 24 |

| Ring-C H₃ | ~19 - 21 |

| N-CH₂-CH₂-C H₃ | ~11 - 12 |

Note: Predicted values are based on data for 3-chloro-4-methylaniline and related N-alkylanilines. chemicalbook.comchemicalbook.com

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is a common MS method that provides a characteristic fragmentation pattern, or "fingerprint," which is useful for structural confirmation. aip.org

The molecular ion peak (M⁺) would appear at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₄ClN, approx. 183.08 Da). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom. miamioh.edu

The fragmentation pathways are highly influenced by the functional groups. nih.gov Key fragmentation patterns for N-alkylanilines include alpha-cleavage (cleavage of the bond beta to the nitrogen atom) and cleavage of the C-N bond.

Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 183/185 | [C₁₀H₁₄ClN]⁺ | Molecular Ion (M⁺) |

| 154/156 | [C₈H₉ClN]⁺ | Alpha-cleavage: Loss of ethyl radical (•CH₂CH₃) |

| 140/142 | [C₇H₇ClN]⁺ | Cleavage of C-N bond: Loss of propyl radical (•C₃H₇) |

| 106 | [C₇H₈N]⁺ | McLafferty-type rearrangement or subsequent fragmentations |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in doublet peaks for chlorine-containing fragments. miamioh.edu

By using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), chemists can separate components of a reaction mixture and obtain mass spectra for each, allowing for the identification of the main product, unreacted starting materials, and potential byproducts or intermediates. This is crucial for understanding reaction pathways and optimizing conditions.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* electronic transitions within the conjugated system of the benzene ring.

The electronic absorption spectrum of aniline typically shows two main bands. researchgate.net The substitution on the benzene ring in this compound—with an electron-donating amino group and methyl group, and a weakly deactivating chloro group—influences the energy of these transitions. These substituents generally cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. The N-propyl group has a minor electronic effect.

Analysis of the absorption maxima (λ_max) can confirm the presence of the conjugated aromatic system. Changes in the spectrum during a reaction, such as the appearance or shift of absorption bands, can be used to monitor the progress of the formation of the conjugated product. The solvent can also influence the position of the absorption bands; polar solvents can interact with the molecule's dipole moment and alter the energy of the electronic transitions. chemrxiv.org

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, both gas and liquid chromatography are essential for analysis, particularly in the context of reaction monitoring and quality control.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is exceptionally well-suited for monitoring the synthesis of this compound, allowing for rapid determination of product purity and the ratio of products to reactants. epa.gov

In a typical GC analysis, a sample extract is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the differential partitioning of compounds between the two phases. A common column for this type of analysis would be a fused silica (B1680970) capillary column coated with a non-polar or mid-polarity stationary phase, such as one containing SE-54. epa.gov

A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds, making it ideal for analyzing anilines with minimal interference from other non-nitrogenous compounds in the sample matrix. epa.gov Alternatively, a Flame Ionization Detector (FID) can be used for general-purpose quantification. When coupled with a mass spectrometer (GC-MS), GC provides definitive identification of the separated components. google.com By taking aliquots from a reaction at different time points and analyzing them by GC, chemists can track the consumption of starting materials and the formation of the product, thereby optimizing reaction time, temperature, and catalyst loading.

Example GC Parameters for Aniline Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

Note: These are example conditions and must be optimized for the specific application and instrument. epa.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the cornerstone of liquid chromatography and is used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are non-volatile or thermally labile, which might be the case for reaction intermediates or byproducts in the synthesis of this compound. thermofisher.com

The most common mode for this type of analysis is reversed-phase HPLC, where the stationary phase is non-polar (e.g., a C18-bonded silica) and the mobile phase is a polar solvent mixture. sigmaaldrich.comnih.gov A typical mobile phase would consist of acetonitrile (B52724) or methanol (B129727) mixed with water. rsc.orgnih.gov The pH of the mobile phase is often adjusted with an acid, such as formic acid or phosphoric acid, to ensure that the aniline derivative is in its protonated form, which can lead to better peak shape and retention characteristics. rsc.orgsielc.com

Detection is typically performed with a UV-Vis detector set to a wavelength at which the analyte absorbs strongly. By analyzing the reaction mixture, HPLC can provide a detailed "profile" of all UV-active components, including the starting materials, the final product, and any intermediates that may accumulate, offering invaluable insight into the reaction mechanism.

Example HPLC Parameters for Aniline Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at ~245 nm |

Note: These are example conditions and must be optimized for the specific application and instrument. sigmaaldrich.comnih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals that, to date, the single-crystal X-ray structure of this compound has not been reported. Consequently, detailed experimental data regarding its solid-state molecular geometry, bond lengths, bond angles, and crystal packing arrangement are not publicly available.

The determination of a crystal structure through X-ray crystallography is contingent upon the successful growth of a single crystal of suitable size and quality. Without such experimental data, any discussion of the solid-state conformation, intermolecular interactions (such as hydrogen bonding or van der Waals forces), and unit cell parameters would be purely speculative.

For a definitive analysis of the three-dimensional arrangement of atoms and molecules of this compound in the solid state, an experimental crystallographic study would need to be performed. Such a study would provide invaluable insights into the molecule's structural features, which are fundamental to understanding its physical properties and chemical behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-methyl-N-propylaniline, and how can purity be maximized?

- Methodology :

- Step 1 : React 4-methylaniline with propyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C for 12–24 hours to introduce the N-propyl group .

- Step 2 : Chlorinate the aromatic ring at the 3-position using Cl₂ gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C to minimize polysubstitution .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity .

- Key Data :

- Yield: 65–75% after purification.

- Purity verification: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Workflow :

- NMR : NMR (CDCl₃) should show singlet δ 2.3 ppm (CH₃ at C4), triplet δ 1.1–1.3 ppm (N-propyl CH₂), and aromatic protons at δ 6.8–7.2 ppm .

- Mass Spectrometry : ESI-MS (positive mode) expected m/z 198.1 [M+H]⁺.

- Elemental Analysis : Match calculated (C: 66.50%, H: 7.02%, N: 7.23%) vs. experimental values .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Solubility :

- Highly soluble in ethanol, DMSO, and chloroform; poorly soluble in water (<0.1 mg/mL).

- Stability: Degrades under prolonged UV exposure; store in amber vials at –20°C .

Advanced Research Questions

Q. How does steric hindrance from the N-propyl group influence the reactivity of this compound in electrophilic substitution reactions?

- Experimental Design :

- Compare reaction rates with unsubstituted aniline in nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄).

- Use kinetic studies (UV-Vis monitoring) to quantify activation barriers.

- Contradiction Analysis :

- If unexpected para-substitution occurs despite the bulky N-propyl group, investigate solvent effects (e.g., DMF vs. acetic acid) or temperature-driven conformational changes .

Q. What computational methods predict the electronic properties of this compound for catalyst design?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Validate with experimental redox potentials (cyclic voltammetry in acetonitrile) .

- Key Insights :

- The chloro group lowers HOMO energy (–5.8 eV), enhancing electron-withdrawing capacity for coordination chemistry applications .

Q. How can contradictory solubility data in polar solvents be resolved for this compound?

- Hypothesis Testing :

- Test solvent purity (e.g., trace water in DMSO) via Karl Fischer titration.

- Compare solubility in deuterated vs. non-deuterated solvents using NMR .

Q. What are the optimal conditions for synthesizing Schiff base derivatives from this compound?

- Derivatization Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.